4-(5-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)benzonitrile
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Overview
Description
OSM-S-219 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in the field of medicinal chemistry, particularly in the treatment of malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The initial step typically involves the formation of the thienopyrimidine core through a cyclization reactionThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of OSM-S-219 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
OSM-S-219 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promising activity against the malaria parasite, making it a potential candidate for antimalarial drug development.
Mechanism of Action
The mechanism of action of OSM-S-219 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the malaria parasite. OSM-S-219 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity. This leads to the inhibition of protein translation and activation of the amino acid starvation response in the parasite .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.
TCMDC-135294: A structurally related compound identified from a GSK library.
Uniqueness
OSM-S-219 is unique due to its specific mechanism of action, targeting the asparagine tRNA synthetase enzyme. This sets it apart from other antimalarial compounds that typically target different pathways. Additionally, its open-source development approach allows for collaborative research and rapid optimization .
Properties
Molecular Formula |
C12H6ClN5 |
---|---|
Molecular Weight |
255.66 g/mol |
IUPAC Name |
4-(5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)benzonitrile |
InChI |
InChI=1S/C12H6ClN5/c13-10-6-15-7-11-16-17-12(18(10)11)9-3-1-8(5-14)2-4-9/h1-4,6-7H |
InChI Key |
IXZMOLDGRAEJRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NN=C3N2C(=CN=C3)Cl |
Origin of Product |
United States |
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